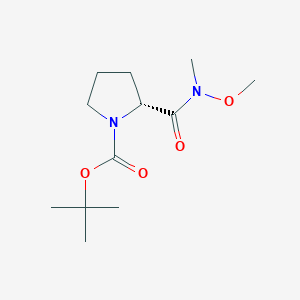

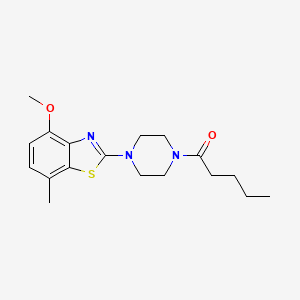

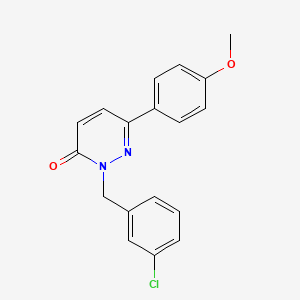

(R)-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

概要

説明

Synthesis Analysis

The synthesis of pyrrolidine derivatives, which “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is likely to be a part of, has been a subject of research. A variety of methods have been developed, including the N-heterocyclization of primary amines with diols .Molecular Structure Analysis

The molecular structure of “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” is not explicitly available in the search results .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives have been studied extensively. For instance, a chiral amine-derived iridacycle complex can catalyze a borrowing hydrogen annulation to provide chiral N-heterocycles directly from simple racemic diols and primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-Tert-butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate” are not explicitly mentioned in the search results .科学的研究の応用

Synthesis and Chemical Reactions

Pyrrole Precursors in Prodigiosin Synthesis : The reaction of tert-butyl esters with singlet oxygen can produce peroxidic intermediates, leading to the synthesis of α,α′-bipyrroles, which are precursors to prodigiosin and its analogs (Wasserman et al., 2004).

Asymmetric Synthesis of Fluorinated Prolinols : The synthesis of (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate demonstrates a method to create fluorinated prolinols, a class of compounds with potential pharmacological importance (Funabiki et al., 2008).

Determination of Absolute Configuration : The compound has been used to determine the absolute configuration of other chiral molecules through chemical synthesis methods (Procopiou et al., 2016).

Synthesis of Vandetanib Intermediate : It serves as a key intermediate in the synthesis of Vandetanib, a drug used in the treatment of certain types of cancer (Wang et al., 2015).

Influenza Neuraminidase Inhibitors : This compound is involved in the synthesis of influenza neuraminidase inhibitors, which are vital in combating influenza infections (Wang et al., 2001).

Biotin Synthesis Intermediate : It's a key intermediate in the synthesis of Biotin, an essential water-soluble vitamin, highlighting its significance in biosynthesis pathways (Qin et al., 2014).

Enantioselective Nitrile Anion Cyclization : This compound has been utilized in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, a method important for creating chiral molecules (Chung et al., 2005).

Spin Interaction in Zinc Complexes : The compound has been studied for its role in spin interaction within octahedral zinc complexes, which has implications in materials science and chemistry (Orio et al., 2010).

Hydrogen Bond Studies : It's been used to study hydrogen bonds between acidic protons from alkynes and amides, contributing to the understanding of molecular interactions (Baillargeon et al., 2014).

作用機序

Safety and Hazards

将来の方向性

The future directions in the research and development of pyrrolidine derivatives involve the development of more efficient and economical methods for their synthesis. For example, the use of inexpensive cerium and nickel catalysts enables the use of easily accessible free alcohols as operationally simple and robust carbon pronucleophiles in selective C(sp3)-C(sp2) cross-couplings with the extrusion of formaldehyde .

特性

IUPAC Name |

tert-butyl (2R)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVRHJIGNMLCHG-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)N(C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2825339.png)

![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2825345.png)

![1,6-dimethyl-4-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2825347.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-chloro-5-fluorophenyl)acetamide](/img/structure/B2825348.png)

![N-(3-acetylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide](/img/structure/B2825354.png)

![2,11-Dioxadispiro[2.0.54.43]tridecane](/img/structure/B2825357.png)